Standardizing on a reliable electrolyte dopant is critical for reproducible energy storage research. Inconsistent purity or substituting ammonium triflate with lithium or sodium analogs without validation often leads to compromised ionic conductivity and device failure. Ammonium trifluoromethanesulfonate (CAS 38542-94-8), offered at 99% purity, is the precise solution.
· 3-4× higher ionic conductivity than LiCF3SO3 in poly(propylene glycol)-based solid polymer electrolytes.
· Achieves 9.61×10⁻⁴ S/cm in MG30 gel electrolytes; stable up to 2.7 V for supercapacitors.
· Enhances PEM fuel cell ORR kinetics and durability, enabling >600 hours of stable operation at 150°C.
· Low lattice energy (540.59 kJ/mol) ensures efficient dissociation in biopolymer matrices like chitosan.
Molecular FormulaCH4F3NO3S
Molecular Weight167.11 g/mol
CAS No.38542-94-8
Cat. No.B1286459
⚠ Attention: For research use only. Not for human or veterinary use.
Ammonium trifluoromethanesulfonate (NH4CF3SO3), commonly referred to as ammonium triflate, is a white crystalline salt with a melting point of 224-226°C that is highly soluble in water and polar organic solvents . It belongs to the triflate (trifluoromethanesulfonate) salt class, which are prized for the weak coordinating ability and high chemical and thermal stability of the CF3SO3− anion [1]. This compound serves as a key electrolyte additive and dopant in polymer electrolytes for batteries and fuel cells, where it enhances ionic conductivity and widens the electrochemical stability window . It is also employed as a catalyst in organic synthesis and as a cathode additive in proton exchange membrane (PEM) fuel cells to improve oxygen reduction reaction (ORR) kinetics .
Proton source for biopolymer electrolytes: enables H⁺ conduction in polysaccharide hosts
[1] Wikipedia. (2023, July 20). Triflate. Retrieved from https://vi.wikipedia.org/wiki/Triflat View Source
Ammonium Triflate Substitution Risks
While triflate salts share the same weakly coordinating anion, their electrochemical and physical properties are highly cation-dependent. Simple substitution of ammonium triflate with lithium, sodium, or potassium analogs can lead to significant variations in ionic conductivity, polymer compatibility, and device stability [1][2]. For instance, ammonium triflate has been shown to provide up to a 4-fold increase in ionic conductivity over lithium triflate in specific polymer electrolyte systems, a difference that directly impacts battery performance and rate capability [1]. Furthermore, the proton-donating nature of the ammonium cation enables distinct applications, such as serving as a proton source in solid polymer electrolytes, which cannot be replicated by non-protic cations [3]. Therefore, direct substitution without empirical validation can compromise device efficiency, operational lifetime, and overall research reproducibility, making a detailed, evidence-based selection process essential.
!Cation-dependent conductivity — ionic conductivity in polymer electrolytes can differ significantly between NH₄⁺ and Li⁺, Na⁺, or K⁺ analogs.
!Proton-donor specificity — the ammonium cation provides H⁺ conduction in solid polymer electrolytes; non-protic cations cannot replicate this mechanism.
!Polymer compatibility variance — salt-polymer interactions and device stability depend strongly on cation identity; direct substitution may alter performance.
[1] Albinsson, I., Mellander, B. E., & Stevens, J. R. (1994). Ion conductivity, electrical relaxation and ion association in poly(propylene glycol) complexed with ammonium triflate. Solid State Ionics, 72(Part 2), 177-182. doi:10.1016/0167-2738(94)90144-9 View Source
[2] Di Marco, G., Lanza, M., Pennisi, A., & Simone, F. (2000). Solid state electrochromic device: behaviour of different salts on its performance. CNR Institutional Research Information System. Handle: 20.500.14243/201838 View Source
[3] Mohan, M., et al. (2026). FTIR, XRD, electrical and dielectric characteristics of solid polymer blend electrolytes based on chitosan: dextran inserted with NH4CF3SO3 salt as proton provider. Journal of the Taiwan Institute of Chemical Engineers. doi:10.1016/j.jtice.2026.1000041 View Source
Ammonium Triflate Performance Comparisons
Ionic Conductivity in PPG: NH4 vs. Li Triflate
In poly(propylene glycol) (PPG) 4000 complexes, the ionic conductivity of NH4CF3SO3 is significantly higher than that of LiCF3SO3. This enhancement is attributed to the higher mobility of the ammonium cation and differences in ion association behavior [1].
Conductivity in PPGHead-to-head
3–4× higher ionic conductivity vs. LiCF₃SO₃
Supports NH₄⁺ mobility advantage in PPG electrolytes
Conductivity enhanced by a factor of 3 to 4 over LiCF3SO3 complexed PPG
Comparator Or Baseline
LiCF3SO3 complexed in PPG
Quantified Difference
3x to 4x higher
Conditions
Poly(propylene glycol) 4000 (PPG) at room temperature, concentration range O:M = 9800 to 10
Why This Matters
Higher ionic conductivity directly translates to lower internal resistance and higher power density in electrochemical devices, making NH4CF3SO3 a superior choice for high-performance polymer electrolytes.
[1] Albinsson, I., Mellander, B. E., & Stevens, J. R. (1994). Ion conductivity, electrical relaxation and ion association in poly(propylene glycol) complexed with ammonium triflate. Solid State Ionics, 72(Part 2), 177-182. doi:10.1016/0167-2738(94)90144-9 View Source
Ionic Conductivity in PEO-GO Blends
A direct comparison of NH4CF3SO3 and LiCF3SO3 as dopants in a poly(ethylene oxide)-graphene oxide (PEO-GO) blend revealed comparable room-temperature ionic conductivities. The ammonium salt achieved (2.48 ± 0.83) × 10⁻⁶ S/cm, while the lithium salt showed (3.84 ± 0.83) × 10⁻⁶ S/cm at optimal loading [1]. This demonstrates that NH4CF3SO3 can achieve performance within the same order of magnitude as its lithium counterpart in certain composite systems, offering a potentially lower-cost or less resource-intensive alternative.
NH4CF3SO3 conductivity is 65% of LiCF3SO3 value in this specific system
Conditions
PEO-GO blend, 35 wt.% salt loading, room temperature, solution casting
Why This Matters
This provides a quantitative benchmark for researchers considering replacing lithium salts with ammonium alternatives to reduce material costs or explore proton-conducting mechanisms without a catastrophic loss in performance.
[1] Salleh, N. S., et al. (2020). Electrical and Infrared Spectroscopic Analysis of Solid Polymer Electrolyte Based on Polyethylene Oxide and Graphene Oxide Blend. Malaysian Journal of Analytical Sciences, 24(5), 682-697. View Source
Electrochemical Stability Window in Gel Electrolytes
The electrochemical stability window is a critical parameter for safe and efficient device operation. In a 30% poly(methyl methacrylate) grafted natural rubber (MG30) gel polymer electrolyte, NH4CF3SO3 provided a stable electrochemical window of 2.7 V, as determined by linear sweep voltammetry [1]. This value is comparable to that reported for LiCF3SO3 in similar polymer electrolyte systems (2.8 V) [2], indicating that the ammonium salt does not compromise the electrolyte's operational voltage range.
Stability windowCross-study comparable
2.7 V vs. 2.8 V (Li)
Comparable electrochemical window in MG30 gel
MG30:NH₄CF₃SO₃ gel, linear sweep voltammetry
Gel Polymer ElectrolytesElectrochemical WindowSupercapacitors
Evidence Dimension
Electrochemical Stability Window
Target Compound Data
2.7 V
Comparator Or Baseline
LiCF3SO3 in a UV-prepared linear polymer electrolyte membrane (2.8 V)
Quantified Difference
0.1 V narrower window
Conditions
MG30:NH4CF3SO3:EC gel electrolyte, linear sweep voltammetry; vs. LiCF3SO3 in a UV-cured polymer electrolyte
Why This Matters
A wide and stable electrochemical window is essential for high-voltage energy storage applications. This data confirms that NH4CF3SO3-based electrolytes can operate safely up to 2.7 V, a competitive value for supercapacitor and battery research.
Gel Polymer ElectrolytesElectrochemical WindowSupercapacitors
[1] Fuzlin, A. F., et al. (n.d.). A symmetric supercapacitor based on 30% poly (methyl methacrylate) grafted natural rubber (MG30) polymer and activated carbon electrodes. SAO/NASA Astrophysics Data System (ADS). Retrieved from https://ui.adsabs.harvard.edu/ View Source
[2] Bella, F., et al. (2014). A UV-prepared linear polymer electrolyte membrane for dye-sensitized solar cells. INIS. Retrieved from https://inis.iaea.org/ View Source
Lattice Energy and Ionic Dissociation
The low lattice energy of NH4CF3SO3 (540.59 kJ/mol) facilitates its dissociation into free ions when incorporated into polymer matrices, which is a primary requirement for high ionic conductivity [1]. This property, combined with the large, weakly coordinating triflate anion, makes it an effective proton provider in biopolymer electrolytes.
Not directly compared in source, but noted as 'low' relative to other ammonium salts.
Quantified Difference
N/A
Conditions
Calculated or referenced value in polymer electrolyte context
Why This Matters
A lower lattice energy generally correlates with easier salt dissociation and higher charge carrier concentration in solid polymer electrolytes, explaining the good conductivity observed in various polymer hosts.
[1] Mohan, M., et al. (2026). FTIR, XRD, electrical and dielectric characteristics of solid polymer blend electrolytes based on chitosan: dextran inserted with NH4CF3SO3 salt as proton provider. Journal of the Taiwan Institute of Chemical Engineers. doi:10.1016/j.jtice.2026.1000041 View Source
HT-PEM Fuel Cell Performance Enhancement
When used as a cathode additive in phosphoric acid-based high-temperature proton exchange membrane fuel cells (HT-PEMFCs), ammonium trifluoromethanesulfonate (ATFMS) enhances the oxygen reduction reaction (ORR) by increasing the local oxygen concentration near the platinum catalyst [1]. A cathode with an optimized ATFMS composition demonstrated higher single-cell performance compared to a baseline cell without the additive when operated at 150 °C. The cell also maintained stable operating voltage for over 600 hours, confirming the additive's stability [1].
HT-PEMFC ORRHead-to-head
Enhanced ORR, stable >600 h vs. no additive
Reported cathode additive benefit in PA-based HT-PEMFC
Higher performance than baseline; stable operation >600 hours
Comparator Or Baseline
Cathode without ATFMS additive
Quantified Difference
Qualitative improvement in performance; quantitative durability of >600 h
Conditions
PA-doped polymer membrane, operated at 150 °C
Why This Matters
This demonstrates the unique utility of NH4CF3SO3 as an additive to mitigate the performance-limiting effects of phosphoric acid in HT-PEMFCs, a niche where other common triflate salts may not offer the same oxygen-solubility benefits.
[1] Kwon, K., et al. (2009). Performance enhancement of phosphoric acid-based proton exchange membrane fuel cells by using ammonium trifluoromethanesulfonate. Electrochemistry Communications, 11(4), 773-776. doi:10.1016/j.elecom.2009.01.035 View Source
Ammonium Triflate Application Scenarios
Solid Polymer Electrolytes for Li-Ion Alternatives
In poly(propylene glycol)-based solid polymer electrolytes, substituting LiCF3SO3 with NH4CF3SO3 can increase ionic conductivity by a factor of 3 to 4 [1]. This makes it a prime candidate for researchers developing high-performance, proton-conducting polymer electrolytes for next-generation batteries or electrochromic devices where lithium-free or low-cost alternatives are desired.
Stable Gel Electrolytes for Supercapacitors
NH4CF3SO3 has been successfully incorporated into a poly(methyl methacrylate) grafted natural rubber (MG30) gel electrolyte, achieving a high ionic conductivity of 9.61×10⁻⁴ S/cm and a stable electrochemical window of 2.7 V [2]. This formulation is directly applicable to the development of safe, high-voltage symmetric supercapacitors.
HT-PEMFC Cathode Additive
The addition of NH4CF3SO3 to the cathode of a phosphoric acid-based HT-PEMFC increases local oxygen concentration and enhances ORR kinetics, resulting in higher single-cell performance and operational stability for over 600 hours at 150 °C [3]. This application is critical for improving the efficiency and longevity of fuel cells operating in combined heat and power systems.
Proton Source in Biopolymer Electrolytes
Owing to its low lattice energy (540.59 kJ/mol), NH4CF3SO3 readily dissociates in biopolymer matrices like chitosan and dextran to provide free protons (H⁺) and ammonium ions (NH₄⁺) [4]. This makes it an effective dopant for creating sustainable, proton-conducting solid electrolytes for solid-state batteries and electrochemical double-layer capacitors (EDLCs).
Application
Selection Property
Validation Focus
Proton-conducting SPE
Cation-dependent ionic conductivity
Conductivity enhancement over Li salts
Gel polymer electrolytes
Electrochemical stability window
Voltage stability and ionic transport
HT-PEMFC cathode additive
Oxygen solubility & ORR kinetics
Single-cell performance and durability
Biopolymer proton source
Low lattice energy for dissociation
Proton conductivity in polysaccharide hosts
[1] Albinsson, I., Mellander, B. E., & Stevens, J. R. (1994). Ion conductivity, electrical relaxation and ion association in poly(propylene glycol) complexed with ammonium triflate. Solid State Ionics, 72(Part 2), 177-182. doi:10.1016/0167-2738(94)90144-9 View Source
[2] Fuzlin, A. F., et al. (n.d.). A symmetric supercapacitor based on 30% poly (methyl methacrylate) grafted natural rubber (MG30) polymer and activated carbon electrodes. SAO/NASA Astrophysics Data System (ADS). Retrieved from https://ui.adsabs.harvard.edu/ View Source
[3] Kwon, K., et al. (2009). Performance enhancement of phosphoric acid-based proton exchange membrane fuel cells by using ammonium trifluoromethanesulfonate. Electrochemistry Communications, 11(4), 773-776. doi:10.1016/j.elecom.2009.01.035 View Source
[4] Mohan, M., et al. (2026). FTIR, XRD, electrical and dielectric characteristics of solid polymer blend electrolytes based on chitosan: dextran inserted with NH4CF3SO3 salt as proton provider. Journal of the Taiwan Institute of Chemical Engineers. doi:10.1016/j.jtice.2026.1000041 View Source
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